Methyl 4-nitro-1-naphthoate Methyl 4-nitro-1-naphthoate
Brand Name: Vulcanchem
CAS No.: 35616-00-3
VCID: VC21410135
InChI: InChI=1S/C12H9NO4/c1-17-12(14)10-6-7-11(13(15)16)9-5-3-2-4-8(9)10/h2-7H,1H3
SMILES: COC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Molecular Formula: C12H9NO4
Molecular Weight: 231.2g/mol

Methyl 4-nitro-1-naphthoate

CAS No.: 35616-00-3

Cat. No.: VC21410135

Molecular Formula: C12H9NO4

Molecular Weight: 231.2g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-nitro-1-naphthoate - 35616-00-3

Specification

CAS No. 35616-00-3
Molecular Formula C12H9NO4
Molecular Weight 231.2g/mol
IUPAC Name methyl 4-nitronaphthalene-1-carboxylate
Standard InChI InChI=1S/C12H9NO4/c1-17-12(14)10-6-7-11(13(15)16)9-5-3-2-4-8(9)10/h2-7H,1H3
Standard InChI Key SJASDMCQHWUAPP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]

Introduction

Structural Characteristics and Physical Properties

Physical Properties

Methyl 4-nitro-1-naphthoate typically exists as a crystalline solid at room temperature with physical properties characteristic of functionalized naphthalene derivatives. Like many naphthalene compounds, it exhibits limited water solubility but dissolves readily in organic solvents such as dichloromethane, chloroform, acetone, and alcohols. This solubility profile is consistent with other substituted naphthalenes that contain both polar functional groups and a hydrophobic aromatic core.

Spectroscopic Properties

The compound exhibits distinctive spectroscopic characteristics that aid in its identification and characterization. In infrared spectroscopy, strong absorption bands appear corresponding to the C=O stretching of the ester group (approximately 1720-1740 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (approximately 1530 and 1350 cm⁻¹, respectively). Nuclear magnetic resonance spectroscopy would reveal the methyl ester protons as a singlet at approximately 3.9-4.0 ppm in the ¹H NMR spectrum, while the aromatic protons of the naphthalene ring would appear as a complex pattern in the range of 7.5-9.0 ppm.

Synthesis and Preparation Methods

Synthetic Approaches

Several synthetic routes can be employed for the preparation of methyl 4-nitro-1-naphthoate, each with its advantages and limitations. Based on related naphthalene chemistry, the following strategies represent viable approaches to this compound:

Esterification of 4-nitro-1-naphthoic acid

Another synthetic route involves the esterification of 4-nitro-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or using reagents like thionyl chloride followed by reaction with methanol. This approach is particularly useful when the corresponding carboxylic acid is readily available or more easily synthesized.

Oxidation-Nitration Sequence

A third approach involves a sequence starting from 1-methylnaphthalene, which could first be nitrated to form 4-nitro-1-methylnaphthalene, followed by oxidation of the methyl group to a carboxylic acid and subsequent esterification. The sodium hypochlorite oxidation of methyl ketones to naphthoic acids, as mentioned in the literature, suggests that similar oxidation methods might be applicable in this synthesis pathway .

Purification Methods

Purification of methyl 4-nitro-1-naphthoate typically involves techniques such as recrystallization from suitable solvents, column chromatography, or a combination of these methods. Based on related naphthalene derivatives, recrystallization from ethanol or similar solvents would be a common purification method . Column chromatography using silica gel with appropriate solvent systems can also effectively separate the target compound from synthesis byproducts.

Chemical Reactivity

Reactivity Profile

Methyl 4-nitro-1-naphthoate possesses a reactivity profile influenced by both the nitro and ester functional groups. The methyl ester group can undergo typical ester reactions including hydrolysis, transesterification, and reduction. The nitro group serves as an activating group for nucleophilic aromatic substitution reactions at specific positions while simultaneously deactivating the ring toward electrophilic aromatic substitution.

Transformations of the Nitro Group

The nitro group in methyl 4-nitro-1-naphthoate can be reduced to an amino group using various reducing agents such as iron, tin, or zinc in acidic conditions, or by catalytic hydrogenation. This transformation is particularly valuable as it converts the compound into an amino ester derivative that can undergo further functionalization through diazotization, amidation, or alkylation reactions.

Transformations of the Ester Group

The methyl ester functionality can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. Alternatively, it can undergo transesterification with other alcohols to form different ester derivatives, or reduction with appropriate reducing agents to yield the corresponding hydroxymethyl compound. These transformations expand the synthetic utility of methyl 4-nitro-1-naphthoate as a versatile building block.

Analytical Characterization

Spectroscopic Analysis

Complete characterization of methyl 4-nitro-1-naphthoate involves multiple spectroscopic techniques including NMR, IR, UV-Vis, and mass spectrometry. Table 1 summarizes the expected spectroscopic properties of this compound based on its structural features and comparison with related naphthalene derivatives.

Table 1. Spectroscopic Characteristics of Methyl 4-nitro-1-naphthoate

Spectroscopic MethodKey Features
¹H NMRMethyl ester protons: singlet at ~3.9-4.0 ppm
Aromatic protons: complex pattern in the region of 7.5-9.0 ppm
¹³C NMRCarbonyl carbon: ~165-170 ppm
Methyl carbon: ~50-55 ppm
Aromatic carbons: various signals in the region of 120-140 ppm
IR SpectroscopyC=O stretch (ester): ~1720-1740 cm⁻¹
NO₂ asymmetric stretch: ~1530 cm⁻¹
NO₂ symmetric stretch: ~1350 cm⁻¹
Aromatic C=C stretches: ~1400-1600 cm⁻¹
Mass SpectrometryMolecular ion (M⁺): m/z 231
Fragment ions: M-31 (loss of OCH₃), M-46 (loss of NO₂)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the separation, identification, and quantification of methyl 4-nitro-1-naphthoate. For HPLC analysis, reverse-phase columns with methanol/water or acetonitrile/water mobile phases would typically be effective. GC analysis would require derivatization if examining the corresponding acid form but may be suitable for direct analysis of the methyl ester.

Applications in Organic Synthesis

As a Synthetic Intermediate

Methyl 4-nitro-1-naphthoate serves as a valuable synthetic intermediate for the preparation of various functionalized naphthalene derivatives. Table 2 illustrates potential synthetic transformations and the resulting products that make this compound particularly useful in organic synthesis.

Table 2. Synthetic Transformations of Methyl 4-nitro-1-naphthoate

TransformationReagentsProductPotential Applications
Nitro ReductionH₂, Pd/C or Fe/HClMethyl 4-amino-1-naphthoatePrecursor for dyes, pharmaceutical intermediates
Ester HydrolysisNaOH or KOH, then HCl4-Nitro-1-naphthoic acidBuilding block for amides, more complex esters
Sequential Reduction-Acylation1. H₂, Pd/C 2. RC(O)Cl, baseMethyl 4-acylamino-1-naphthoatePharmaceutical intermediates
Ester ReductionLiAlH₄ or DIBAL-H4-Nitro-1-hydroxymethylnaphthaleneAlcohol derivatives, precursor for ethers
Nitro Reduction-Diazotization1. H₂, Pd/C 2. NaNO₂, HCl 3. Various nucleophilesVarious 4-substituted methyl 1-naphthoatesDiverse substitution patterns

In Complex Molecule Synthesis

The bifunctional nature of methyl 4-nitro-1-naphthoate makes it valuable for the construction of more complex molecular structures. Its rigid naphthalene core provides a well-defined spatial arrangement of functional groups, making it useful for building molecules where geometric constraints are important. The nitro group can be transformed into various nitrogen-containing functionalities, while the ester group provides a handle for further elaboration through carbon-carbon bond formation.

Physical Data and Characterization

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₉NO₄
Molecular Weight231.20 g/mol
Physical AppearanceCrystalline solid
Solubility in WaterLow (estimated < 1 g/L at 25°C)
Solubility in Organic SolventsGood solubility in dichloromethane, chloroform, acetone
Log P (estimated)2.5-3.5 (typical range for similar naphthalene derivatives)
pKa (ester hydrolysis)Not directly applicable (non-acidic ester)
UV-Vis AbsorptionCharacteristic naphthalene absorption with modifications due to substituents

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